

2-Bromo-5-nitrobenzonitrile: A Versatile Building Block in Organic Synthesis

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Compound of Interest

Compound Name: 2-Bromo-5-nitrobenzonitrile

Cat. No.: B189586

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-nitrobenzonitrile is a highly functionalized aromatic compound that serves as a valuable and versatile building block in organic synthesis. Its structure, featuring a bromine atom, a nitro group, and a nitrile moiety on a benzene ring, offers multiple reaction sites for the construction of complex molecular architectures. The electron-withdrawing nature of the nitro and nitrile groups activates the aromatic ring for nucleophilic aromatic substitution, while the bromo substituent provides a handle for various cross-coupling reactions. This unique combination of reactive sites makes **2-Bromo-5-nitrobenzonitrile** an attractive starting material for the synthesis of a wide range of heterocyclic compounds, substituted biaryls, and other key intermediates in medicinal chemistry and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Bromo-5-nitrobenzonitrile** is provided in the table below.

Property	Value	Reference
CAS Number	134604-07-2	
Molecular Formula	C ₇ H ₃ BrN ₂ O ₂	
Molecular Weight	227.01 g/mol	
Appearance	White to off-white solid/powder	
Melting Point	118-120 °C	
Boiling Point	321.1 ± 32.0 °C (Predicted)	
Density	1.81 ± 0.1 g/cm ³ (Predicted)	
Storage	2-8°C, protect from light and moisture	

Key Synthetic Applications & Protocols

2-Bromo-5-nitrobenzonitrile is a versatile precursor for a variety of important chemical transformations. The following sections detail its application in two major classes of reactions: Nucleophilic Aromatic Substitution (S_NAr) and Suzuki-Miyaura Cross-Coupling.

Nucleophilic Aromatic Substitution (S_NAr)

The presence of strong electron-withdrawing groups (nitro and nitrile) ortho and para to the bromine atom makes the aromatic ring of **2-Bromo-5-nitrobenzonitrile** highly susceptible to nucleophilic attack. This allows for the displacement of the bromide ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a straightforward route to highly substituted benzonitrile derivatives.

General Reaction Scheme:



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Figure 1: General scheme for the S_NAr reaction of **2-Bromo-5-nitrobenzonitrile**.

2-(Arylamino)-5-nitrobenzonitriles are important intermediates in the synthesis of various dyes and pharmacologically active compounds, including precursors to benzimidazoles. The reaction of **2-Bromo-5-nitrobenzonitrile** with anilines proceeds via a nucleophilic aromatic substitution mechanism.

This protocol is adapted from established procedures for the S_NAr of related bromo-nitroaromatic compounds with amines.

Materials:

- **2-Bromo-5-nitrobenzonitrile**
- Aniline
- Potassium carbonate (K_2CO_3)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add **2-Bromo-5-nitrobenzonitrile** (1.0 eq).

- Add anhydrous DMF (5-10 mL per mmol of substrate).
- To this solution, add aniline (1.2 eq) followed by potassium carbonate (2.0 eq).
- Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Quench the reaction by adding water and extract the product with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to afford the desired 2-(phenylamino)-5-nitrobenzonitrile.

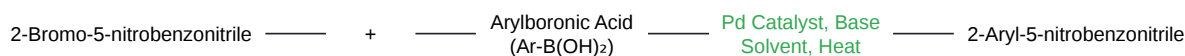
Quantitative Data (Expected):

Reactant	Product	Yield (%)	Purity (%)
2-Bromo-5-nitrobenzonitrile & Aniline	2-(Phenylamino)-5-nitrobenzonitrile	85-95	>95 (after chromatography)

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. **2-Bromo-5-nitrobenzonitrile** can be effectively coupled with a variety of aryl and heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base to generate 2-aryl-5-nitrobenzonitriles. These products are valuable scaffolds in the synthesis of kinase inhibitors and other bioactive molecules.

General Reaction Scheme:



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Figure 2: General scheme for the Suzuki-Miyaura coupling of **2-Bromo-5-nitrobenzonitrile**.

The biaryl scaffold is a common feature in many small-molecule kinase inhibitors. The Suzuki-Miyaura coupling of **2-Bromo-5-nitrobenzonitrile** provides a direct and versatile route to a library of 2-aryl-5-nitrobenzonitriles. The nitro group can be subsequently reduced to an amine, which can then be further functionalized to generate a diverse range of potential kinase inhibitors.

This protocol is based on established methods for the Suzuki-Miyaura coupling of bromo-nitroaromatics.

Materials:

- **2-Bromo-5-nitrobenzonitrile**
- 4-Methoxyphenylboronic acid
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- Potassium carbonate (K₂CO₃)
- 1,4-Dioxane
- Water
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask

- Magnetic stirrer and stir bar
- Reflux condenser
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a flame-dried round-bottom flask, add **2-Bromo-5-nitrobenzonitrile** (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
- Add the palladium catalyst, $\text{Pd}(\text{PPh}_3)_4$ (0.03 eq).
- Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
- Add a degassed solvent system of 1,4-dioxane and water (4:1 ratio) via syringe.
- Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
- Monitor the reaction progress by TLC.
- Upon completion, cool the reaction mixture to room temperature.
- Add water to the reaction mixture and extract with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-methoxyphenyl)-5-nitrobenzonitrile.

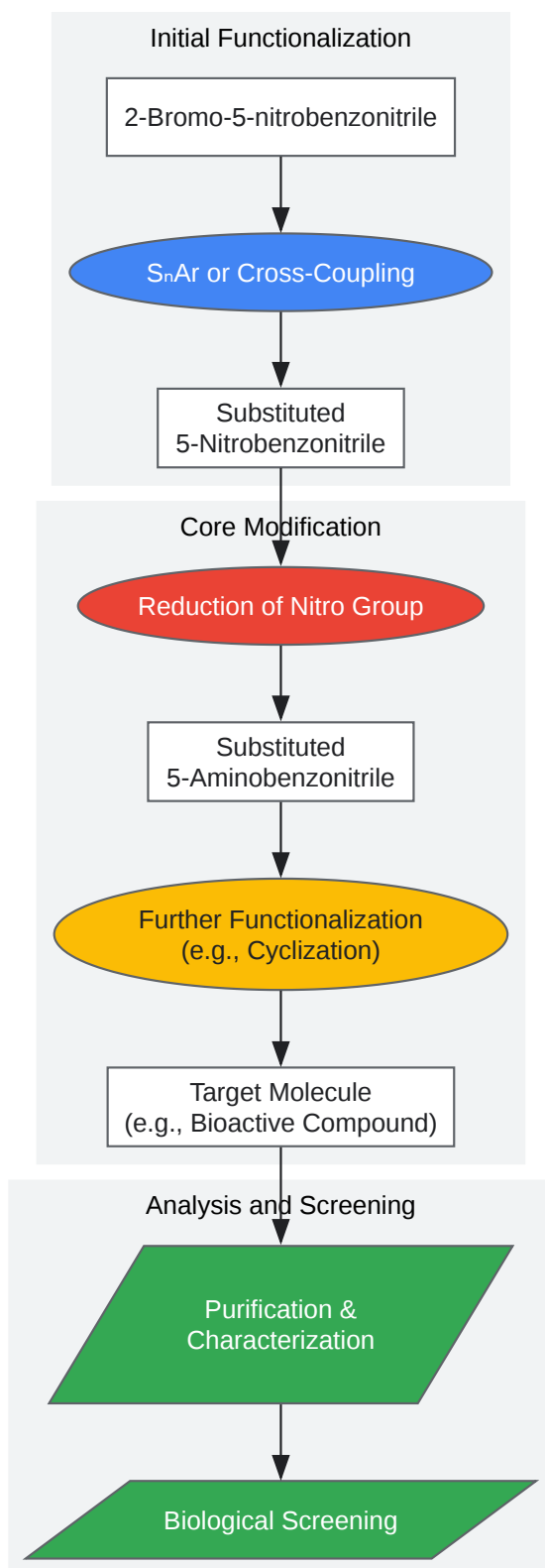
Quantitative Data (Expected):

Reactant	Product	Yield (%)	Purity (%)
2-Bromo-5-nitrobenzonitrile & 4-Methoxyphenylboronic acid	2-(4-Methoxyphenyl)-5-nitrobenzonitrile	80-90	>95 (after chromatography)

Experimental Workflows and Signaling Pathways

General Synthetic Workflow

The following diagram illustrates a general workflow for the utilization of **2-Bromo-5-nitrobenzonitrile** in a multi-step synthesis, for instance, in a drug discovery program.

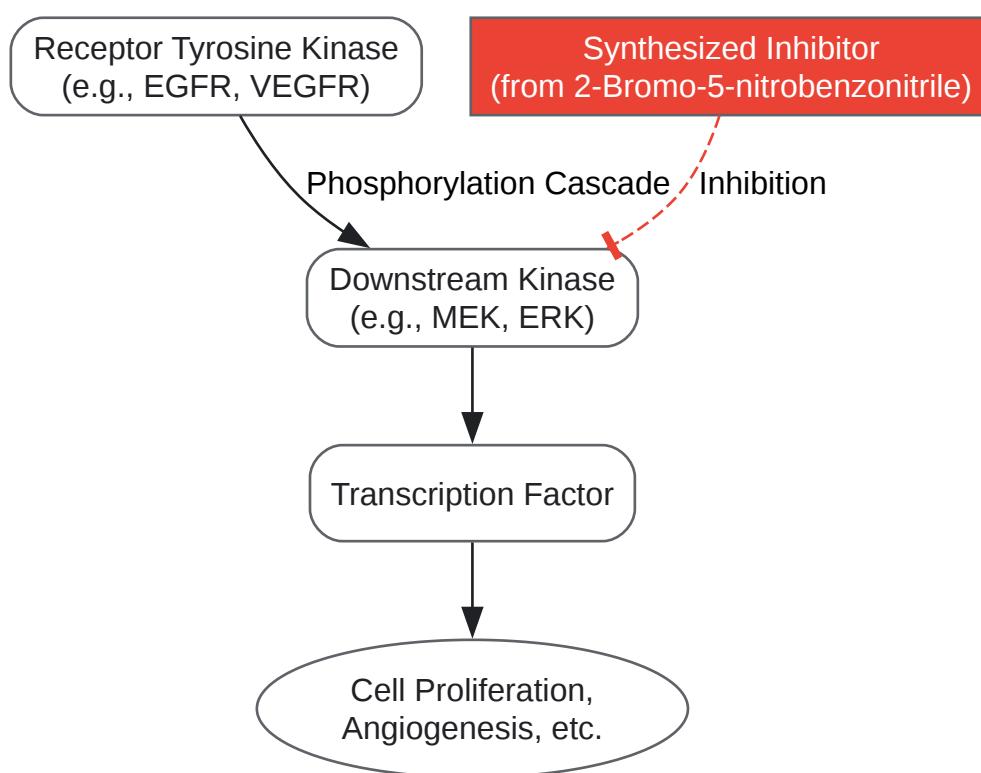


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Figure 3: A generalized workflow for the synthesis of bioactive molecules starting from **2-Bromo-5-nitrobenzonitrile**.

Illustrative Kinase Inhibition Pathway

Compounds derived from **2-Bromo-5-nitrobenzonitrile** can be designed to target specific signaling pathways implicated in diseases like cancer. The diagram below illustrates a simplified representation of a kinase signaling pathway that could be targeted by inhibitors synthesized from this building block.



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Figure 4: Simplified diagram of a kinase signaling pathway and the point of intervention for a synthesized inhibitor.

Conclusion

2-Bromo-5-nitrobenzonitrile is a valuable and reactive building block for organic synthesis. Its trifunctional nature allows for a diverse range of chemical transformations, making it a key starting material for the synthesis of complex organic molecules. The protocols and application

notes provided herein offer a guide for researchers to harness the synthetic potential of this versatile compound in the development of novel pharmaceuticals and functional materials.

- To cite this document: BenchChem. [2-Bromo-5-nitrobenzonitrile: A Versatile Building Block in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b189586#2-bromo-5-nitrobenzonitrile-as-a-building-block-in-organic-synthesis\]](https://www.benchchem.com/product/b189586#2-bromo-5-nitrobenzonitrile-as-a-building-block-in-organic-synthesis)

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